1-[4-(Bromomethyl)-2-thiazolyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Bromomethyl)-2-thiazolyl]piperidine is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-piperidinemethanol with bromine to form 4-(bromomethyl)piperidine, which is then reacted with 2-thiazolyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Biaryl or heteroaryl compounds formed via cross-coupling reactions.
Scientific Research Applications
1-[4-(Bromomethyl)-2-thiazolyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)-2-thiazolyl]piperidine involves its interaction with molecular targets through its bromomethyl and thiazole functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, modulating their function .
Comparison with Similar Compounds
4-(Bromomethyl)piperidine: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.
2-(Bromomethyl)thiazole: Lacks the piperidine ring, limiting its potential interactions with biological targets.
1-Boc-4-(Bromomethyl)piperidine: Contains a Boc-protected amine, which can be deprotected to yield the free amine for further functionalization
Uniqueness: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine is unique due to the presence of both the bromomethyl and thiazole functional groups, which confer a combination of reactivity and biological activity not found in the individual components. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C9H13BrN2S |
---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
4-(bromomethyl)-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2 |
InChI Key |
IDVLOAGLTMSMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.